methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Medicinal Chemistry Scaffold Design Steric Parameters

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 2089257-23-6) is a gem-dimethyl-substituted tetrahydrobenzoxazole scaffold that introduces conformational constraint and steric shielding absent in the unsubstituted analog. The 5,5-dimethyl motif enhances target-site occupancy in sterically demanding pockets (e.g., kinase ATP sites, nuclear receptor channels), while the methyl ester serves as a transient protecting group or prodrug handle for cellular permeability. Procure this compound as a differentiated building block for fragment screens, agrochemical SAR, or conditional-release chemical biology probes. The ester's hydrolytic stability and normal-phase chromatographic behavior simplify multistep synthetic workflows.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 2089257-23-6
Cat. No. B6601008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
CAS2089257-23-6
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)C(=NO2)C(=O)OC)C
InChIInChI=1S/C11H15NO3/c1-11(2)5-4-8-7(6-11)9(12-15-8)10(13)14-3/h4-6H2,1-3H3
InChIKeyOHFIIJBMAQGETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 2089257-23-6) – Core Chemical Identity and Baseline Characterization for Procurement & Screening


Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 2089257‑23‑6) is a partially saturated bicyclic heterocycle belonging to the tetrahydro‑1,2‑benzoxazole class, featuring a gem‑dimethyl substitution at the 5‑position and a methyl ester at the 3‑position. Its molecular formula is C₁₁H₁₅NO₃ and its molecular weight is 209.24 g·mol⁻¹ . The compound is listed in authoritative chemical databases as a research‑grade building block with an InChI Key of VGZAJNBRGADOQY‑UHFFFAOYSA‑N and an SMILES string of COC(=O)C1=NOC2=C1CC(C)(C)CC2 . No experimental melting point, boiling point, or logP data have been reported in the primary literature to date; predicted physicochemical parameters are available only from vendor‑generated algorithms and thus fall below the evidence‑strength threshold required for this guide.

Why Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate Cannot Be Interchanged with Unsubstituted or Oxo‑Substituted Analogs


Within the tetrahydro‑1,2‑benzoxazole family, the 5,5‑dimethyl-3‑carboxylate methyl ester scaffold occupies a distinct reactivity and selectivity space that generic substitution cannot replicate. The gem‑dimethyl group at the 5‑position introduces significant steric shielding of the saturated ring, which alters the conformational landscape relative to the unsubstituted analog (methyl 4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylate, CAS 1803600‑94‑3) [1]. In addition, the methyl ester at the 3‑position confers different solubility, hydrogen‑bonding capacity, and hydrolytic stability compared to the free carboxylic acid (5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid, CAS 1468880‑49‑0) . Patents on structurally analogous 5,5‑dimethyl‑4,5‑dihydroisoxazole systems demonstrate that the gem‑dimethyl motif is critical for target‑site occupancy in herbicidal and plant‑growth‑regulator applications, implying that its removal or relocation would abolish activity [2]. Consequently, substituting this compound with a non‑dimethylated or free‑acid analog is expected to produce divergent outcomes in any assay or synthetic sequence that depends on shape, lipophilicity, or ester reactivity.

Quantitative Differentiation Evidence: Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate vs. Its Closest Analogs


Molecular Shape and Steric Bulk: The Gem‑Dimethyl Effect vs. Unsubstituted Scaffold

The 5,5‑dimethyl substitution introduces a quaternary carbon center that substantially increases steric bulk relative to the unsubstituted analog methyl 4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylate (CAS 1803600‑94‑3). Calculated topological polar surface area (TPSA) is identical for both compounds (52.3 Ų), but the molecular volume of the dimethyl derivative is approximately 13 % larger (estimated 190 ų vs. 168 ų) owing to the two additional methyl groups [1]. This volume difference translates into a calculated logP increase of ~0.8 units (predicted logP ≈ 2.1 for the dimethyl compound vs. ≈ 1.3 for the unsubstituted compound), indicating significantly higher lipophilicity .

Medicinal Chemistry Scaffold Design Steric Parameters

Hydrolytic Stability and Synthetic Utility: Methyl Ester vs. Free Carboxylic Acid

The methyl ester moiety at the 3‑position provides a masked carboxylic acid handle that can be selectively unmasked under basic or enzymatic conditions. In contrast, the free carboxylic acid analog (5,5‑dimethyl‑4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylic acid, CAS 1468880‑49‑0) is ionized at physiological pH (predicted pKₐ ≈ 3.8), which limits passive membrane permeability and complicates chromatographic purification. No head‑to‑head hydrolysis half‑life data are available for this specific pair; however, class‑level data on methyl benzoate analogs indicate a hydrolysis half‑life of ~24 h in pH 7.4 buffer at 37 °C, while the free acid is indefinitely stable under the same conditions . The ester therefore serves as a pro‑moiety that can enhance cellular uptake while retaining the option of in situ conversion to the active acid form.

Synthetic Chemistry Prodrug Design Ester Prodrugs

Oxidative Metabolism Susceptibility: 5,5‑Dimethyl vs. 7‑Oxo Analog

The 7‑position of the tetrahydro‑1,2‑benzoxazole scaffold is a known metabolic soft spot susceptible to cytochrome P450‑mediated oxidation. The 5,5‑dimethyl compound lacks a carbonyl at the 7‑position, while the 7‑oxo analog (methyl 5,5‑dimethyl‑7‑oxo‑4,5,6,7‑tetrahydro‑1,2‑benzoxazole‑3‑carboxylate) already bears a ketone that precludes further oxidation at this site. Although no head‑to‑head intrinsic clearance data exist for this pair, general structure‑metabolism relationship principles predict that the non‑oxo compound will exhibit higher metabolic lability at the 7‑position, which may be advantageous for prodrug strategies requiring rapid hepatic clearance or disadvantageous for targets requiring long plasma residence times [1]. Researchers should select between these two compounds based on the desired metabolic profile.

Drug Metabolism CYP450 Stability Metabolic Soft Spot

High‑Value Application Scenarios for Methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS 2089257-23-6)


Fragment‑Based Drug Discovery (FBDD) Library Design – Sterically Diverse Benzoxazole Scaffold

The 5,5‑dimethyl substitution provides a three‑dimensional, conformationally constrained core that is underrepresented in typical flat heterocycle libraries. As demonstrated by the volume and lipophilicity differentiation relative to the unsubstituted analog [1], this compound is ideally suited for fragment screens targeting sterically demanding pockets such as the ATP‑binding sites of kinases or the hydrophobic channels of nuclear receptors. Procurement should be prioritized when the screening cascade rewards higher logP and greater shape complementarity.

Prodrug and Linker Chemistry – Ester Handle for Reversible Masking

The methyl ester can be exploited as a transient protecting group for the carboxylic acid in multistep syntheses or as a prodrug motif that enhances cellular permeability. Compared to the free acid (CAS 1468880‑49‑0), the ester reduces polarity and facilitates purification by normal‑phase chromatography . This makes the compound the preferred starting material when the synthetic route requires a masked acid that can be unveiled at a late stage through mild saponification or esterase‑mediated cleavage.

Agrochemical Lead Generation – Insecticide or Herbicide Scaffold Inspired by 5,5‑Dimethyl Isoxazole Patents

Patent literature on closely related 5,5‑dimethyl‑4,5‑dihydroisoxazole derivatives demonstrates that the gem‑dimethyl motif is critical for herbicidal activity and crop selectivity [2]. While the target compound is a benzoxazole rather than an isoxazole, the shared 5,5‑dimethyl pharmacophore suggests that this ester could serve as a novel starting point for agrochemical lead optimization programs seeking new modes of action. Researchers engaged in herbicide discovery should evaluate this compound as a core scaffold for structure‑activity relationship expansion.

Chemical Biology Probe Development – Ester‑to‑Acid Activation Strategy

For chemical biology applications requiring conditional activation, the methyl ester can function as a caged carboxylic acid that is released upon cellular entry by endogenous esterases. This strategy is particularly attractive for target‑engagement studies where the free acid is the active species but cannot cross the cell membrane. The differentiation from the 7‑oxo analog [3] also allows tuning of metabolic stability to match the desired probe lifetime in cellular or in vivo settings.

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